molecular formula C8H15F3O B8284768 1,1,1-Trifluoro-2-methyl-2-heptanol

1,1,1-Trifluoro-2-methyl-2-heptanol

Cat. No.: B8284768
M. Wt: 184.20 g/mol
InChI Key: FWJSUHIBHGDCAS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methyl-2-heptanol (CAS 175840-70-7) is a fluorinated secondary alcohol with the molecular formula C₇H₁₃OF₃ and a molecular weight of 170.17 g/mol . Structurally, it features a trifluoromethyl group (-CF₃) at the C1 position and a methyl group at the C2 position of a seven-carbon chain. Key physicochemical properties include:

  • XLogP3-AA (logP): 2.2 (calculated)
  • Topological Polar Surface Area (TPSA): 20.2 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor, 1 acceptor
  • Boiling Point: Not explicitly reported in available data, but fluorination typically elevates boiling points compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H15F3O

Molecular Weight

184.20 g/mol

IUPAC Name

1,1,1-trifluoro-2-methylheptan-2-ol

InChI

InChI=1S/C8H15F3O/c1-3-4-5-6-7(2,12)8(9,10)11/h12H,3-6H2,1-2H3

InChI Key

FWJSUHIBHGDCAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique trifluoromethyl substitution and secondary alcohol functionality distinguish 1,1,1-Trifluoro-2-methyl-2-heptanol from other heptanol derivatives and fluorinated alcohols. Below is a comparative analysis:

Table 1: Comparative Properties of Selected Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Experimental/Calculated) Key Structural Features Applications/Safety Notes
This compound C₇H₁₃OF₃ 170.17 2.2 (XLogP3-AA) CF₃ at C1, methyl at C2 Intermediate in fluoroorganic synthesis
2-Heptanol C₇H₁₆O 116.20 1.73 (experimental, 20°C) Non-fluorinated secondary alcohol Solvent; irritant (skin/eyes)
1-Heptanol C₇H₁₆O 116.20 1.73 (experimental, 20°C) Non-fluorinated primary alcohol Fragrance, plasticizer
2,2,3,3,4,4,4-Heptafluoro-1-butanol C₄H₃F₇O 196.06 14.4 (25°C) Fully fluorinated butanol Strong solvent, corrosive
2,4-Heptanediol, 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)- C₉H₁₄F₆O₂ 268.20 Not reported Dual -CF₃ groups, diol functionality Specialty chemical (limited data)

Key Observations:

Fluorination Effects: The trifluoromethyl group in this compound increases molecular weight by ~54 g/mol compared to 2-Heptanol, enhancing lipophilicity (logP 2.2 vs. 1.73) . Fluorinated alcohols like heptafluoro-1-butanol exhibit extreme logP values (14.4) due to extensive fluorine substitution, making them highly polar yet hydrophobic .

Safety and Handling: Non-fluorinated heptanols (e.g., 2-Heptanol) pose risks of skin/eye irritation and require standard organic solvent precautions .

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